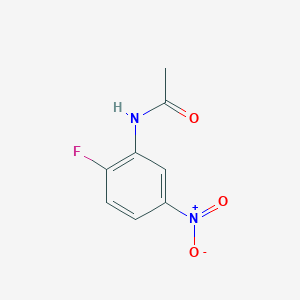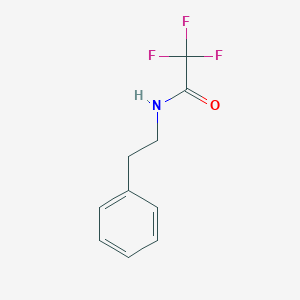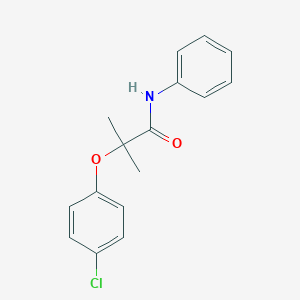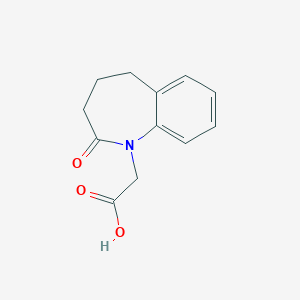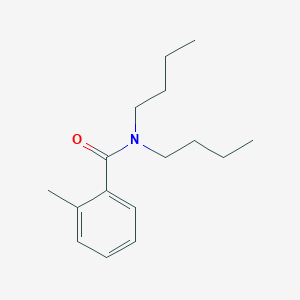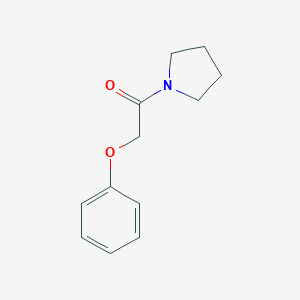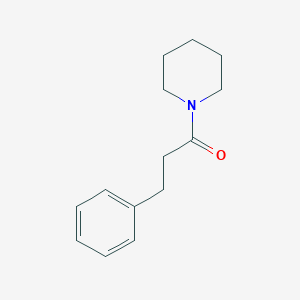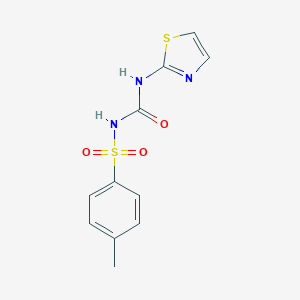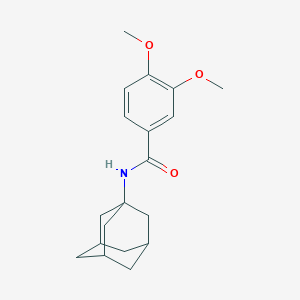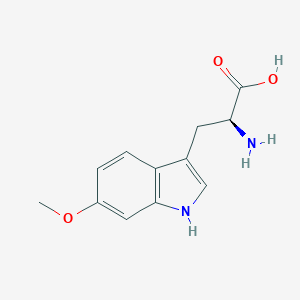
(S)-2-Amino-3-(6-méthoxy-1H-indol-3-yl)propanoïque
Vue d'ensemble
Description
“(S)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 16730-11-3. It has a molecular weight of 234.25 . The IUPAC name for this compound is (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O3/c1-17-8-2-3-9-7 (4-10 (13)12 (15)16)6-14-11 (9)5-8/h2-3,5-6,10,14H,4,13H2,1H3, (H,15,16)/t10-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique
Biosynthèse et régulation de la mélatonine
La mélatonine, une indoleamine cruciale, joue un rôle essentiel dans la régulation des rythmes circadiens et des cycles de sommeil. Elle est synthétisée à partir de L-tryptophane via plusieurs étapes enzymatiques, notamment la conversion de 5-hydroxy-L-tryptophane en mélatonine. 6-METHOXY-L-TRYPTOPHAN contribue à cette voie en servant d'intermédiaire. Les chercheurs étudient son impact sur la production de mélatonine et son potentiel en tant que complément alimentaire ou médicament .
Inhibition de la tyrosinase pour la santé de la peau
La tyrosinase, une enzyme clé de la biosynthèse de la mélanine, contrôle la pigmentation de la peau. 6-Hydroxy-L-tryptophane, dérivé de 6-METHOXY-L-TRYPTOPHAN, a été identifié comme un puissant inhibiteur de la tyrosinase. En réduisant le dépôt de mélanine, il peut contribuer à maintenir une peau saine, à prévenir les taches et à réduire les taches de rousseur. L'inhibition de la tyrosinase est essentielle pour les applications cosmétiques et dermatologiques .
Propriétés antioxydantes
La mélatonine, y compris son précurseur 6-METHOXY-L-TRYPTOPHAN, agit comme un puissant antioxydant endogène. Elle piège les radicaux libres, protège contre le stress oxydatif et contribue à la santé cellulaire globale. Les chercheurs explorent son potentiel dans la lutte contre les dommages oxydatifs, le vieillissement et diverses maladies .
Effets neuroprotecteurs
La mélatonine possède des propriétés neuroprotectrices, protégeant les neurones des dommages causés par l'inflammation, le stress oxydatif et l'excitotoxicité. 6-METHOXY-L-TRYPTOPHAN peut contribuer à ces effets, ce qui le rend pertinent en neurobiologie et dans les stratégies thérapeutiques potentielles pour les troubles neurodégénératifs .
Croissance des plantes et réponses au stress
La mélatonine influence la croissance, le développement et les réponses au stress des plantes. Les chercheurs étudient son rôle dans la germination des graines, l'allongement des racines et la défense contre les facteurs de stress environnementaux. 6-METHOXY-L-TRYPTOPHAN peut avoir un impact sur ces processus, fournissant des informations sur la physiologie des plantes et l'agriculture .
Applications biotechnologiques
La biosynthèse de la mélatonine utilisant des usines cellulaires microbiennes, telles qu'Escherichia coli modifiée génétiquement, offre une approche économique et durable. En optimisant les gènes de différentes voies de synthèse de la mélatonine, y compris 6-METHOXY-L-TRYPTOPHAN, les chercheurs visent à améliorer la production de mélatonine pour diverses applications .
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is known that tryptophan and its derivatives play a crucial role in various biological processes, including the regulation of immune responses and neurological function .
Mode of Action
It is known that tryptophan derivatives can significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system . They can interact with various targets in the body, leading to a range of physiological changes.
Biochemical Pathways
Tryptophan, the precursor of 6-METHOXY-L-TRYPTOPHAN, is metabolized via several pathways, including the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target .
Pharmacokinetics
It is known that tryptophan and its metabolites have complex metabolic pathways involving various enzymes .
Result of Action
It is known that disruptions in l-tryptophan metabolism, which would include alterations in the levels of 6-methoxy-l-tryptophan, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Action Environment
The action, efficacy, and stability of 6-METHOXY-L-TRYPTOPHAN can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-tryptophan, the precursor of 6-METHOXY-L-TRYPTOPHAN .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBUJRMSWTSLE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572504 | |
| Record name | 6-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16730-11-3 | |
| Record name | 6-Methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 6-methoxy-L-tryptophan in synthesizing fumitremorgin analogs?
A1: 6-Methoxy-L-tryptophan serves as a key starting material in the synthesis of fumitremorgin B analogs. The research paper highlights its use in a multi-step synthesis that ultimately leads to the creation of 13-epi-tetrahydrofumitremorgin B and 17-bromo-13-epi-tetrahydro-fumitremorgin B []. These compounds are structurally similar to fumitremorgin B, a mycotoxin with potential biological activities. Utilizing 6-methoxy-L-tryptophan allows researchers to build the core pentacyclic ring system found in fumitremorgins and explore the structure-activity relationships of these molecules.
Q2: How is 6-methoxy-L-tryptophan incorporated into the pentacyclic ring system of fumitremorgin analogs?
A2: The synthesis begins with a Pictet-Spengler reaction between 6-methoxy-L-tryptophan methyl ester and isovaleraldehyde. This reaction forms the cis-tetrahydro-β-carboline structure, which is a crucial intermediate. Further condensation with N-benzyloxycarbonyl-L-proline, followed by deprotection, leads to the formation of the desired cis-cis-pentacyclic ring system, mimicking the core structure of fumitremorgins [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




